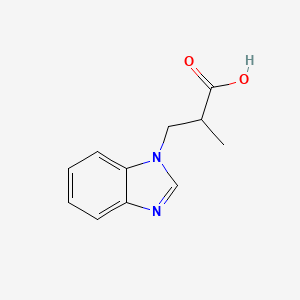

3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzimidazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7-8H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJKDXDTQPYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387771 | |

| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58555-21-8 | |

| Record name | α-Methyl-1H-benzimidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58555-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzimidazole Scaffolds

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to naturally occurring purines allows it to readily interact with a wide range of biological targets. Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and antitumor properties.[1] The synthesis of novel, functionalized benzimidazoles is therefore a critical endeavor in the discovery of new therapeutic agents.

This guide provides a detailed technical overview of a robust synthetic route to this compound (CAS 58555-21-8), a derivative that combines the core benzimidazole structure with a chiral propanoic acid sidechain.[2] We will explore the causality behind the chosen synthetic strategy, provide detailed experimental protocols, and offer a comprehensive guide to the structural characterization of the final compound using modern spectroscopic techniques.

Rational Synthetic Strategy: A Two-Step Approach

The molecular architecture of this compound lends itself to a logical and efficient two-step synthesis. The core principle is the formation of a carbon-nitrogen bond between the N1 position of the benzimidazole ring and the β-carbon of a propionate precursor, followed by the conversion of a precursor functional group into the final carboxylic acid.

-

Step 1: Aza-Michael Addition. The key C-N bond is formed via an aza-Michael addition (or conjugate addition) reaction. This involves the nucleophilic attack of the secondary amine within the benzimidazole ring onto an α,β-unsaturated ester, specifically methyl or ethyl methacrylate. This reaction is a highly reliable method for forming C-N bonds under relatively mild conditions.[3][4] The product of this step is the intermediate ester, methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate.

-

Step 2: Saponification (Base-Catalyzed Ester Hydrolysis). The terminal ester group of the intermediate is then hydrolyzed to the desired carboxylic acid. While acid-catalyzed hydrolysis is possible, it is often a reversible equilibrium-driven process.[5][6] We select base-catalyzed hydrolysis, or saponification, as the method of choice. This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, driving the reaction to completion.[7] A final acidic workup is then required to protonate the carboxylate and yield the neutral carboxylic acid product.[7]

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate

This protocol is based on established methods for the aza-Michael addition of azoles to α,β-unsaturated esters.[4] The use of a mild base like cesium carbonate (Cs₂CO₃) is effective in deprotonating the benzimidazole N-H, facilitating its nucleophilic attack without promoting unwanted side reactions.

Materials:

-

Benzimidazole (1.0 eq)

-

Methyl methacrylate (1.2 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole and anhydrous acetonitrile.

-

Add cesium carbonate to the suspension. The causality here is that a non-nucleophilic base is required to generate the benzimidazole anion without competing in the Michael addition.

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the benzimidazolide anion.

-

Add methyl methacrylate dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ester as a viscous oil or low-melting solid.

Step 2: Synthesis of this compound

This procedure employs the principle of saponification, a classic and highly efficient method for ester hydrolysis.[6]

Materials:

-

Methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.5 eq)

-

Methanol (MeOH) and Water (H₂O) (e.g., 3:1 v/v)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve the intermediate ester in a mixture of methanol and water in a round-bottom flask.

-

Add sodium hydroxide pellets and stir the mixture.

-

Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify by dropwise addition of 1 M HCl with vigorous stirring until the pH is approximately 5-6. The product will precipitate out of the solution. The choice to acidify is crucial to convert the highly water-soluble sodium carboxylate salt into the less soluble neutral carboxylic acid, enabling its isolation.[7]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Dry the final product under vacuum.

Structural Characterization and Data Interpretation

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic methods.[1]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.[1] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving benzimidazole derivatives and allows for the observation of exchangeable protons like the carboxylic acid -OH.[1]

Predicted NMR Data (in DMSO-d₆, ~400 MHz):

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | ~12.0 - 12.5 | broad singlet | ~175.0 | Deshielded due to the electronegative oxygens and hydrogen bonding. |

| Imidazole C2-H | ~8.20 | singlet | ~144.0 | The proton on the carbon between the two nitrogens is significantly deshielded. |

| Aromatic C7a-H | ~7.70 | doublet | ~143.5 | Aromatic proton adjacent to the fused imidazole nitrogen. |

| Aromatic H (2 protons) | ~7.55-7.65 | multiplet | ~122.5, ~121.5 | Protons in the middle of the benzene ring. |

| Aromatic H (1 proton) | ~7.20-7.30 | multiplet | ~119.0, ~110.5 | Aromatic protons of the benzimidazole ring system. |

| N-CH₂ | ~4.30 - 4.50 | multiplet (dd) | ~48.0 | Diastereotopic protons adjacent to the nitrogen and a chiral center. |

| CH-COOH | ~2.90 - 3.10 | multiplet | ~40.0 | Methine proton adjacent to the carbonyl and methyl group. |

| -CH₃ | ~1.15 | doublet | ~16.0 | Methyl group coupled to the adjacent methine proton. |

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration.

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.

Key Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Appearance |

| 3100 - 2500 | Carboxylic Acid O-H | Stretching | Very broad, strong band, often obscuring C-H stretches.[8][9] |

| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to weak peaks. |

| ~2980 - 2850 | Aliphatic C-H | Stretching | Medium to weak peaks. |

| ~1710 - 1680 | Carboxylic Acid C=O | Stretching | Strong, sharp absorption. Conjugation with the ring system does not directly apply here, but intramolecular H-bonding can influence the position.[10] |

| ~1620, ~1580, ~1450 | Aromatic C=C & C=N | Ring Stretching | Multiple medium to strong bands, characteristic of the benzimidazole ring system.[11] |

| ~1320 - 1210 | Carboxylic Acid C-O | Stretching | Strong intensity.[8] |

| ~950 - 900 | Carboxylic Acid O-H | Out-of-plane bend | Broad, medium intensity peak. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Impact (EI) is a common ionization method.

Expected Observations:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 218, corresponding to the molecular formula C₁₁H₁₂N₂O₂.[2]

-

Key Fragmentation Pathways: The fragmentation of benzimidazole derivatives often involves the stable benzimidazole ring system.[12][13]

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 173.

-

Cleavage of the propanoic acid side chain, leading to a fragment corresponding to the benzimidazolyl-methyl cation (C₈H₇N₂⁺) at m/z = 131.

-

The benzimidazole cation itself at m/z = 118 or 117.

-

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving an aza-Michael addition followed by saponification. This approach is efficient and utilizes well-understood, high-yielding chemical transformations. The identity and purity of the final product can be unequivocally confirmed through a suite of standard analytical techniques, including NMR, FTIR, and mass spectrometry. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and characterize this and similar valuable benzimidazole derivatives for applications in pharmaceutical and chemical research.

References

- BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.

-

Pharmacy Infoline. (n.d.). Synthesis of benzimidazole from o-phenylenediamine. Retrieved from [Link]

-

YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

- Antoniou, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5721.

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(12), 35-42.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 306-314.

- Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2056-2061.

- El kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.

- El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.

- Ibrahim, K. H. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-76.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Derivatives.

- Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1619-1628.

- Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1619–1628.

- Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Journal of Chemical and Pharmaceutical Research, 8(1), 526-536.

-

SpectraBase. (n.d.). 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

- Singh, P., & Kaur, N. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. The Open Chemistry Journal, 5, 1-11.

- Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4).

- Journal of the American Chemical Society. (2023).

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Rasmussen, R. S., & Brattain, R. R. (1949). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society, 71(3), 1073–1079.

-

SpectraBase. (n.d.). 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid. Retrieved from [Link]

- Singh, P., & Kaur, N. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. The Open Chemistry Journal, 5, 1-11.

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2- trimethylcyclopentane-1-carboxylic acid, 4. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound [benthamopenarchives.com]

- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. journalijdr.com [journalijdr.com]

An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing publicly available data with expert insights, this document will delve into the molecule's chemical structure, physicochemical properties, synthesis, and potential pharmacological relevance, offering a valuable resource for researchers in the field.

Molecular Identity and Structural Elucidation

1.1. Chemical Structure and Nomenclature

This compound is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring. The propanoic acid moiety is attached to one of the nitrogen atoms of the imidazole ring, specifically at position 1. A methyl group is substituted at the second carbon of the propanoic acid chain.

-

IUPAC Name: this compound[1]

-

CAS Number: 58555-21-8[1]

-

Molecular Formula: C₁₁H₁₂N₂O₂[1]

-

Synonyms: 3-(benzimidazol-1-yl)-2-methylpropanoic acid, α-Methyl-1H-benzimidazole-1-propanoic acid[1]

1.2. Structural Visualization

The three-dimensional conformation of this compound is crucial for understanding its interactions with biological targets. The benzimidazole ring is planar, while the propanoic acid side chain introduces flexibility.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, computational predictions provide valuable initial insights.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[2] |

| Formal Charge | 0 | PubChem[1] |

Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is essential for a complete characterization of this compound. Commercial suppliers may offer this information upon request.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the protons of the propanoic acid side chain, and the methyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-8.0 ppm). The methine proton on the chiral center of the propanoic acid moiety would likely appear as a multiplet, coupled to the adjacent methylene and methyl protons. The methylene protons adjacent to the benzimidazole nitrogen would be diastereotopic and could appear as a complex multiplet. The methyl group protons would likely appear as a doublet in the upfield region.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for the nine unique carbons in the benzimidazole ring and the four carbons of the 2-methylpropanoic acid side chain. The carboxyl carbon would be the most downfield signal.

3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring (in the 1450-1620 cm⁻¹ region), and C-H stretching vibrations.

3.4. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for the N-alkylation of benzimidazoles. A common and effective method is the reaction of benzimidazole with a suitable alkylating agent.

4.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the bond between the benzimidazole nitrogen and the propanoic acid side chain. This leads to benzimidazole and a suitable 3-halo-2-methylpropanoic acid derivative as starting materials.

Caption: Retrosynthetic analysis for this compound.

4.2. General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-bromo-2-methylpropanoate

-

To a stirred solution of ethyl 2-methylacrylate in a suitable solvent (e.g., diethyl ether), slowly add hydrogen bromide at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Step 2: N-Alkylation of Benzimidazole

-

To a solution of benzimidazole in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C.

-

Stir the mixture at room temperature for a short period to form the benzimidazolide anion.

-

Slowly add a solution of ethyl 3-bromo-2-methylpropanoate in DMF to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified ethyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a base (e.g., sodium hydroxide or lithium hydroxide) and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Pharmacological Potential and Applications in Drug Discovery

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] This makes benzimidazole derivatives, including this compound, attractive candidates for drug discovery programs.

5.1. Known Biological Activities of Benzimidazole Derivatives

Benzimidazole-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial: Effective against various bacterial and fungal strains.[4][5]

-

Anticancer: Some derivatives exhibit potent antitumor activity through various mechanisms.[6]

-

Antiviral: Including activity against HIV and other viruses.[5]

-

Anti-inflammatory and Analgesic: Showing promise in the management of pain and inflammation.[7]

-

Antihypertensive: Acting on the cardiovascular system to lower blood pressure.

-

Anthelmintic: Used to treat parasitic worm infections.

5.2. Potential Therapeutic Targets

The specific biological activity of this compound has not been extensively reported. However, based on its structural features, it could be investigated for its potential to modulate various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions within a target's active site, while the benzimidazole ring can engage in hydrophobic and π-stacking interactions.

5.3. Future Research Directions

To fully elucidate the potential of this compound, further research is warranted in the following areas:

-

In vitro screening: Testing the compound against a panel of biological targets, including kinases, proteases, and G-protein coupled receptors.

-

Antimicrobial and anticancer assays: Evaluating its efficacy against a range of pathogens and cancer cell lines.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to understand the relationship between its chemical structure and biological activity.

-

In vivo studies: If promising in vitro activity is observed, further evaluation in animal models is necessary to assess its efficacy and safety.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral)[1]

-

H315: Causes skin irritation (Skin corrosion/irritation)[1]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

6.1. Recommended Handling Precautions

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of new therapeutic agents. While there is a lack of extensive experimental data in the public domain, this guide has provided a comprehensive overview of its known and predicted properties. Further experimental investigation into its synthesis, physicochemical properties, and biological activities is crucial to unlock its full potential in the field of drug discovery.

References

-

PubChem. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125. [Link]

-

PubChem. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. [Link]

-

PubChem. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125. [Link]

-

Kamal, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 789732. [Link]

-

PubChem. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352. [Link]

-

Kuang, W. B., et al. (2018). Design, Synthesis and Pharmacological Evaluation of New 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 157, 139-150. [Link]

-

Patel, D., et al. (2023). One-Pot Synthesis of Novel 3-{[(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, e2300269. [Link]

-

National Analytical Corporation. 3-(1H-Benzimidazol-1-yl)butanoic acid. [Link]

-

Ben-Aoun, Z., et al. (2013). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 10, S1609-S1613. [Link]

-

Ram, J., et al. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences, 4(4), 78-88. [Link]

-

Al-Ghorbani, M., et al. (2018). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. BMC Chemistry, 12(1), 121. [Link]

-

Ahmed, T., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 12345. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. [Link]

-

Singh, S., et al. (2015). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Journal of Chemical and Pharmaceutical Research, 7(8), 56-61. [Link]

-

Reddy, T. S., et al. (2020). Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. ChemistrySelect, 5(1), 178-184. [Link]

- Google Patents.

-

PubChem. Benzimidazole | C7H6N2 | CID 5798. [Link]

-

Ansari, K. F., & Lal, C. (2009). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 2(1), 1-17. [Link]

-

Palacios Rodríguez, A., et al. (2023). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015–1019. [Link]PMC10549007/)

Sources

- 1. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unraveling the Mechanism of Action of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The specific derivative, 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, presents a novel chemical entity with, as of this writing, an uncharted mechanism of action. This technical guide outlines a comprehensive, field-proven strategy for the systematic elucidation of its biological target(s) and mechanism of action. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid, predefined template to provide a logical, causality-driven framework for investigation. We will leverage established knowledge of the broader benzimidazole class to inform a rational, multi-pronged experimental approach, integrating in silico modeling, biochemical and biophysical screening, and cell-based functional assays. Our objective is to provide a self-validating system of protocols that will not only identify the primary molecular target(s) but also delineate the downstream signaling pathways and ultimate cellular phenotype modulated by this compound.

Introduction: The Benzimidazole Scaffold and the Subject Compound

The benzimidazole ring system, an isostere of naturally occurring purine nucleotides, readily interacts with a diverse range of biological macromolecules.[4] This inherent promiscuity, coupled with its synthetic tractability, has led to the development of benzimidazole-containing drugs for indications spanning from anticancer and antiviral to anti-inflammatory and antiparasitic therapies.[1][2][4] The specific substitutions on the benzimidazole core dictate the compound's pharmacological profile and mechanism of action.[5][6][7][8]

The subject of this guide, this compound, possesses a unique combination of a benzimidazole core, a propanoic acid side chain, and a methyl group at the alpha-position. The propanoic acid moiety introduces a carboxylic acid group, which could be critical for forming ionic or hydrogen bonds with a target protein. The N-1 substitution on the benzimidazole ring is a common feature in many biologically active derivatives.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H12N2O2 | PubChem[9] |

| Molecular Weight | 204.23 g/mol | PubChem[9] |

| CAS Number | 58555-21-8 | PubChem[9] |

| IUPAC Name | This compound | PubChem[9] |

Hypothesis-Driven Target Exploration

Given the broad spectrum of activities exhibited by benzimidazole derivatives, we can formulate several primary hypotheses regarding the potential mechanism of action of this compound. These hypotheses will guide our initial screening and experimental design.

-

Hypothesis 1: Anticancer Agent. Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including:

-

Microtubule Disruption: Compounds like albendazole and mebendazole interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[3][10][11][12]

-

Kinase Inhibition: The benzimidazole scaffold is a common feature in kinase inhibitors, targeting enzymes like tyrosine kinases that are often dysregulated in cancer.[13][14][15][16]

-

PARP Inhibition: Certain benzimidazole derivatives act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making them effective in cancers with specific DNA repair deficiencies.[2][17][18][19][20][21]

-

Topoisomerase Inhibition and DNA Intercalation: The planar benzimidazole ring can interact with DNA, and some derivatives inhibit topoisomerases, enzymes essential for DNA replication.[2][3]

-

-

Hypothesis 2: Anti-inflammatory Agent. Benzimidazole derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[5][6] Potential targets include cyclooxygenase (COX) enzymes and other mediators of inflammation.

A Phased Strategy for Target Identification and Mechanistic Elucidation

We propose a multi-phase approach, beginning with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways.

Phase I: In Silico and High-Throughput Screening

The initial phase aims to generate preliminary data on the compound's likely biological space and potential toxicity.

3.1. In Silico ADMET and Target Prediction

-

Rationale: Computational tools can provide early insights into the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET), as well as predict potential biological targets based on structural similarity to known ligands.[22][23][24][25][26][27][28]

-

Protocol:

-

Utilize online platforms such as SwissADME, pkCSM, and ProTox-II for ADMET prediction.[22][24]

-

Employ target prediction software that uses algorithms based on chemical similarity and machine learning to identify potential protein targets.

-

Perform molecular docking studies against the crystal structures of high-priority potential targets identified in the previous step (e.g., tubulin, various kinases, PARP-1).[25][29]

-

3.2. Broad Pharmacological Screening

-

Rationale: A broad pharmacological screen against a panel of common biological targets can quickly identify potential areas of activity and off-target effects.

-

Protocol:

-

Submit the compound to a commercial service for broad ligand profiling (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

This screen should include a diverse set of receptors, ion channels, transporters, and enzymes.

-

Phase II: Phenotypic Screening and Target Class Identification

Based on the results of Phase I, we will move to cell-based assays to observe the compound's effect on cellular phenotypes.

3.3. Anticancer Phenotypic Screening

-

Rationale: If in silico or broad screening results suggest potential anticancer activity, a panel of cancer cell lines should be used to assess cytotoxicity and effects on cell proliferation.

-

Protocol:

-

Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

-

Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

-

Perform cell cycle analysis by flow cytometry on sensitive cell lines to identify any specific cell cycle arrest (e.g., G2/M arrest, characteristic of microtubule inhibitors).[2][30]

-

Conduct apoptosis assays (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death.

-

3.4. Anti-inflammatory Phenotypic Screening

-

Rationale: To investigate potential anti-inflammatory effects, cell-based models of inflammation can be employed.

-

Protocol:

-

Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

-

Measure the production of inflammatory mediators such as nitric oxide (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Phase III: Target Deconvolution and Validation

Once a consistent and potent phenotype is observed, the next phase is to identify the specific molecular target responsible for this effect.

3.5. Affinity-Based Target Identification

-

Rationale: This approach uses the compound itself as a "bait" to pull down its binding partners from a complex biological sample.

-

Protocol:

-

Synthesize an affinity-based probe by attaching a linker and a reactive group or a tag (e.g., biotin) to the this compound molecule, ensuring the modification does not abrogate its biological activity.

-

Incubate the probe with cell lysates or tissue extracts.

-

Isolate the probe-protein complexes using affinity chromatography (e.g., streptavidin beads for a biotinylated probe).

-

Identify the bound proteins by mass spectrometry.

-

3.6. Target Validation

-

Rationale: Once putative targets are identified, it is crucial to validate that they are indeed responsible for the observed biological effects.

-

Protocol:

-

Direct Binding Assays: Confirm direct binding of the unmodified compound to the identified target protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

-

Enzymatic Assays: If the identified target is an enzyme, perform in vitro assays to measure the compound's inhibitory activity (e.g., kinase activity assays, PARP activity assays).

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein in cells. The cells should become less sensitive to the compound if the protein is the true target.

-

Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to the compound.

-

Phase IV: Mechanistic Deep Dive

With a validated target, the final phase is to elucidate the downstream signaling pathways and the precise molecular interactions.

3.7. Elucidation of Downstream Signaling

-

Rationale: To understand the full mechanism of action, it is necessary to map the signaling cascade downstream of the target.

-

Protocol:

-

Pathway Analysis: Treat cells with the compound and perform phosphoproteomics or RNA sequencing to identify changes in protein phosphorylation or gene expression.

-

Western Blotting: Validate the changes in key signaling proteins identified in the pathway analysis.

-

3.8. Structural Biology

-

Rationale: Determining the crystal structure of the compound bound to its target protein provides the ultimate proof of interaction and reveals the precise binding mode.

-

Protocol:

-

Co-crystallize the target protein with this compound.

-

Solve the three-dimensional structure using X-ray crystallography.

-

Visualizing the Workflow and Potential Mechanisms

Diagram 1: Proposed Workflow for Target Identification and Mechanism of Action Elucidation

Caption: A phased approach to target and mechanism elucidation.

Diagram 2: Hypothetical Signaling Pathway for a Benzimidazole-based Kinase Inhibitor

Caption: Potential mechanism as a kinase inhibitor.

Conclusion

While the precise mechanism of action of this compound remains to be discovered, its chemical structure, rooted in the versatile benzimidazole scaffold, suggests a high potential for significant biological activity. The systematic, multi-phased approach detailed in this guide provides a robust and logical framework for its investigation. By integrating in silico predictions with hypothesis-driven phenotypic screening, target deconvolution, and mechanistic validation, researchers can efficiently and effectively unravel the therapeutic potential of this novel compound. This strategic approach, grounded in established principles of drug discovery, will pave the way for a comprehensive understanding of its molecular interactions and its potential as a future therapeutic agent.

References

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of an Unspecified Source.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.

- Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. PubMed.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.

- Benzimidazole deriv

- Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers.

- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Journal of an Unspecified Source.

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Structure activity relationship of benzimidazole derivatives.

- Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. PubMed Central.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.

- Benzimidazole derivatives used as microtubule inhibitors.

- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. PubMed.

- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Bentham Science.

- Benzimidazole Derivatives as Kinase Inhibitors.

- Recent Progress of the research on the benzimidazole PARP-1 inhibitors.

- Newly designed 2-(aminomethyl)

- Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry.

- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed.

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.

- Not all benzimidazole derivatives are microtubule destabilizing agents. PubMed.

- ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Journal of an Unspecified Source.

- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Journal of an Unspecified Source.

- Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiprolifer

- 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125. PubChem.

- Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Open Access Journals.

- 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride AldrichCPR. Sigma-Aldrich.

- (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives.

- Comparison of in-silico and in-vitro studies of benzimidazole- oxothiazolidine derivatives as m. Tubcerculosis transcriptor inhi. Journal of an Unspecified Source.

- Synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2- trimethylcyclopentane-1-carboxylic acid, 4.

- Process for the preparation of benzimidazole derivatives and salts thereof.

- Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Open Access Journals.

- 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem.

- In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds.

- (PDF) Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives,.

- Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Comput

- Design And In Silico Study Of N-Substituted-1H- Benzimidazol- 2-Yl) Methyl)-2-(Pyridin-3. IJCRT.org.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. benthamscience.com [benthamscience.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. isca.me [isca.me]

- 23. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. gjpb.de [gjpb.de]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. ijcrt.org [ijcrt.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

potential biological activities of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

An In-Depth Technical Guide on the Potential Biological Activities of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-investigated derivative: this compound. By leveraging established structure-activity relationships (SAR) of analogous compounds, this document hypothesizes its potential as an anticancer, anti-inflammatory, and antimicrobial agent. We will delve into proposed mechanisms of action, detailed experimental workflows for activity validation, and a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzimidazole derivatives.

Introduction: The Benzimidazole Core and the Compound of Interest

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are of significant interest in drug discovery.[2] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Numerous benzimidazole-containing drugs are clinically approved for various indications, underscoring the therapeutic value of this scaffold.[4]

This guide focuses on the untapped potential of This compound . Its chemical structure, characterized by a benzimidazole nucleus, a propanoic acid side chain at the N-1 position, and a methyl group on the alpha-carbon of the acid chain, suggests a confluence of functionalities that may confer unique biological properties.

Structural Analysis and Hypothesis of Biological Activity

The structure of this compound provides a compelling basis for hypothesizing its biological activities. The substitution at the N-1 position is a critical determinant of the pharmacological profile of benzimidazole derivatives.[5] The presence of a propanoic acid moiety is particularly noteworthy, as this functional group is a key feature of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[6]

Based on a thorough analysis of existing literature on benzimidazole and propanoic acid derivatives, we propose the following potential biological activities for this compound:

-

Anticancer Activity: Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the disruption of microtubule polymerization and the induction of apoptosis.[3] The specific substitution pattern of the target compound may contribute to its cytotoxic potential against various cancer cell lines.

-

Anti-inflammatory Activity: The propanoic acid group suggests a potential for cyclooxygenase (COX) enzyme inhibition, a hallmark of many NSAIDs.[6] Benzimidazole derivatives themselves have been shown to possess anti-inflammatory properties by interacting with various inflammatory targets.[5][7]

-

Antimicrobial Activity: The benzimidazole core is a common pharmacophore in antimicrobial agents.[8] The overall physicochemical properties of the molecule, influenced by the propanoic acid side chain, may enable it to effectively inhibit the growth of various bacterial and fungal strains.

Caption: Hypothesized biological activities of the target compound.

Proposed Mechanisms of Action

The hypothesized biological activities are likely mediated by the interaction of this compound with specific molecular targets.

Anticancer Mechanism

We propose that the anticancer activity could be mediated through the inhibition of tubulin polymerization, a mechanism shared by several benzimidazole-based anticancer agents.[1] This disruption of microtubule dynamics would lead to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Proposed anticancer mechanism of action.

Anti-inflammatory Mechanism

The anti-inflammatory effects are likely to be mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[4][5] This would reduce the production of prostaglandins, key mediators of pain and inflammation.

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Workflows for Activity Validation

To empirically validate the hypothesized biological activities, a systematic series of in vitro and in vivo experiments should be conducted.

Anticancer Activity Workflow

A tiered approach is recommended, starting with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.

Caption: Experimental workflow for anticancer activity validation.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity Workflow

The anti-inflammatory potential can be assessed through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.

Caption: Workflow for anti-inflammatory activity validation.

Detailed Protocol: Carrageenan-induced Paw Edema

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity Workflow

The antimicrobial activity can be determined by assessing the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Caption: Workflow for antimicrobial activity validation.

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Data Interpretation and Structure-Activity Relationship (SAR) Elucidation

The experimental data will provide crucial insights into the biological activities of this compound and help to establish a preliminary SAR.

| Structural Moiety | Hypothesized Contribution to Activity | Experimental Validation |

| Benzimidazole Core | Essential for binding to biological targets through hydrogen bonding and π-π stacking interactions.[9] | Comparison with analogs lacking the benzimidazole ring. |

| Propanoic Acid at N-1 | Confers anti-inflammatory properties through potential COX inhibition. Influences solubility and pharmacokinetic properties. | Comparison with analogs having different substituents at N-1. |

| Methyl Group on Propanoic Acid | May enhance potency and selectivity for specific targets. Can influence metabolic stability. | Comparison with the non-methylated analog. |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule with the potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The structural combination of a privileged benzimidazole scaffold and a pharmacologically relevant propanoic acid moiety provides a strong rationale for its investigation. The experimental workflows outlined in this guide offer a systematic approach to validate these hypothesized activities and to elucidate the underlying mechanisms of action.

Future research should focus on:

-

Lead Optimization: Synthesis of a library of analogs to refine the SAR and improve potency and selectivity.

-

In-depth Mechanistic Studies: Identification of specific molecular targets using techniques such as proteomics and molecular docking.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates.

The exploration of this novel benzimidazole derivative could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

References

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Structure activity relationship of benzimidazole derivatives.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

- Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- structure-activity-relationship-analysis-of-benzimidazoles-as-emerging-anti-inflamm

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.

- Structure activity relationship (SAR) of benzimidazole derivatives...

- Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW.

- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Unveiling the Mysterious World of Propanoic Acid: Its Surprising Roles and Impact.

- Benzimidazole: an emerging scaffold for analgesic and anti-inflamm

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Benzimidazole scaffold based hybrid molecules for various inflammatory targets: Synthesis and evalu

- Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.

- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evalu

- Drug molecules that have a benzimidazole pharmacophore.

- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.

- Molecular modelling, synthesis and antimicrobial evaluation of benzimidazole nucleoside mimetics. PubMed.

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.

- What is the role of bioisosterism in drug design?

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- The synthetic approach of benzimidazole derivatives as anti-inflamm

- The role of bioisosterism in modern drug design: Current applic

- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Propanoic Acid: Properties, Production, Applications, and Analysis.

- Propanoic acid: Significance and symbolism.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid derivatives and analogues

An In-Depth Technical Guide to 3-(1H-Benzimidazol-1-yl)-2-methylpropanoic Acid Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary

The benzimidazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] When coupled with a 2-methylpropanoic acid moiety, it gives rise to a class of compounds with significant pharmacological potential, most notably exemplified by the second-generation antihistamine, Bilastine. This technical guide provides a comprehensive exploration of this compound derivatives and their analogues. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic methodologies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols. By synthesizing field-proven insights with established scientific principles, this document serves as an authoritative resource for advancing research and development in this promising chemical space.

The Benzimidazole-Propanoic Acid Scaffold: A Foundation for Therapeutic Innovation

The Privileged Benzimidazole Core

The benzimidazole system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a structural isostere of naturally occurring purines. This mimicry allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this core are established as antihelminthics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), antihypertensives (e.g., Candesartan), and anticancer agents.[1][2][4][5] Its value lies in its rigid structure, synthetic accessibility, and the ability of its two nitrogen atoms to engage in hydrogen bonding, which is critical for target binding.

Physicochemical Properties of the Core Molecule

The parent compound, this compound, possesses fundamental properties that underpin the characteristics of its derivatives. Its molecular structure provides a balance of lipophilic (benzene ring) and polar (imidazole and carboxylic acid) features, influencing solubility, membrane permeability, and metabolic stability.

Table 1: Computed Physicochemical Properties of this compound [6]

| Property | Value | Implication in Drug Design |

| Molecular Weight | 204.22 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability. |

| XLogP3-AA | 1.4 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key interaction point. |

| Hydrogen Bond Acceptors | 3 | Nitrogen atoms and carbonyl oxygen can accept hydrogen bonds, aiding receptor binding. |

| Topological Polar Surface Area | 55.1 Ų | Suggests good potential for oral absorption and cell permeability. |

| Rotatable Bond Count | 3 | Provides conformational flexibility to adapt to binding sites. |

Synthetic Strategies and Methodologies

The synthesis of this class of compounds relies on established and versatile chemical reactions. The primary strategic consideration is the efficient construction of the benzimidazole ring and the subsequent alkylation to introduce the propanoic acid sidechain.

General Approaches to Benzimidazole Ring Formation

The most common and robust method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, anhydride).[7] This reaction, often catalyzed by mineral acids or conducted under high-temperature conditions, is known as the Phillips synthesis. The choice of the carboxylic acid derivative directly determines the substituent at the 2-position of the benzimidazole ring.

Case Study: Synthesis of Bilastine

Bilastine, 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid, is a flagship molecule of this class. Its synthesis showcases the practical application of core chemical principles and provides a roadmap for creating complex analogues. Several synthetic routes have been reported, often involving the preparation of two key intermediates that are later coupled.[8]

A representative synthetic workflow involves:

-

Intermediate A Synthesis: Formation of the substituted benzimidazole-piperidine core. This typically starts with the reduction of 2-nitroaniline, followed by a cyclization reaction to form the benzimidazole ring with a piperidine moiety at the C2 position.[8]

-

Intermediate B Synthesis: Preparation of the 2-phenyl-2-methylpropanoic acid sidechain with a reactive group (e.g., a leaving group like tosylate or a halide) for coupling.

-

Coupling and Final Steps: The two intermediates are coupled via an alkylation reaction, followed by deprotection or final modification steps to yield the target molecule.

The diagram below illustrates a generalized synthetic pathway.

Caption: Generalized synthetic workflow for complex analogues.

Protocol: General Synthesis of Ethyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate

This protocol provides a self-validating system for synthesizing a foundational analogue. The causality behind each step is explained to ensure reproducibility and understanding.

-

Objective: To synthesize a core analogue via N-alkylation of benzimidazole.

-

Rationale: This method is chosen for its high yield and straightforward execution. Using ethyl 2-(bromomethyl)acrylate allows for a Michael addition, a reliable method for forming the C-N bond at the N1 position of the imidazole ring.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a solution of benzimidazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base. The base is crucial for deprotonating the N-H of the imidazole, creating a nucleophilic anion.

-

Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon) to ensure complete salt formation.

-

-

Alkylation:

-

Add ethyl 3-bromo-2-methylpropanoate (1.1 eq) dropwise to the suspension. The reaction is exothermic; slow addition prevents side reactions.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.

-

-

Work-up and Extraction:

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the product while dissolving inorganic salts.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to dissolve the product and its immiscibility with water.

-

Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Validation:

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Self-Validation: Confirm the structure of the purified product using spectroscopic methods:

-

¹H NMR: To confirm the presence and connectivity of protons.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

-

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing lead compounds. For this class of molecules, SAR studies have primarily focused on antihistaminic activity, with Bilastine serving as a key reference.

-

Benzimidazole Ring Substitutions: Modifications at the C2 position are pivotal. In Bilastine, the piperidine ring connected at C2 is essential for potent H1 receptor antagonism. Other studies on benzimidazoles show that incorporating electron-withdrawing groups can sometimes enhance anti-inflammatory or antimicrobial activity, whereas bulky lipophilic groups can also be beneficial.[9]

-

Propanoic Acid Moiety: The carboxylic acid is a critical pharmacophore, likely forming an ionic interaction with a basic residue (e.g., lysine or arginine) in the receptor binding pocket. Esterification or amidation of this group generally leads to a significant loss of activity, confirming its importance. The α-methyl group provides steric hindrance that may protect against metabolic degradation and can orient the molecule optimally within the binding site.

-

Linker and Terminal Groups: For complex analogues like Bilastine, the ethyl-phenyl linker and the terminal ethoxyethyl group are crucial for achieving high affinity and selectivity. SAR studies on similar H1-antihistamines have shown that the presence of a flexible ether linkage and a terminal polar group can enhance binding and improve the pharmacokinetic profile.[10]

Caption: Key Structure-Activity Relationship (SAR) regions.

Pharmacological Profile and Mechanism of Action

Primary Mechanism: Histamine H1 Receptor Antagonism

The principal mechanism of action for therapeutically relevant molecules in this class, such as Bilastine, is selective antagonism of the histamine H1 receptor.[11][12] Upon release from mast cells during an allergic response, histamine binds to H1 receptors on various cells (e.g., vascular endothelium, smooth muscle, sensory nerves), triggering symptoms like vasodilation, increased vascular permeability, itching, and bronchoconstriction.[]

These compounds act as inverse agonists. Instead of merely blocking histamine, they bind to the H1 receptor and stabilize it in its inactive conformation.[14] This action prevents histamine-induced signaling and also reduces the basal activity of the receptor, providing more comprehensive control over the allergic cascade.[14] The high selectivity for the H1 receptor over other receptors (e.g., muscarinic, adrenergic) is a hallmark of second-generation antihistamines, leading to a significantly improved side-effect profile, particularly the absence of sedation.[12]

Caption: Mechanism of H1 Receptor Antagonism.

Pharmacokinetic Profile: The Case of Bilastine

The pharmacokinetic (PK) properties of Bilastine underscore the advantages conferred by this chemical scaffold.

Table 2: Key Pharmacokinetic Parameters of Bilastine [11]

| Parameter | Value | Significance |